Heptadecanoic acid-d3

Descripción

Propiedades

IUPAC Name |

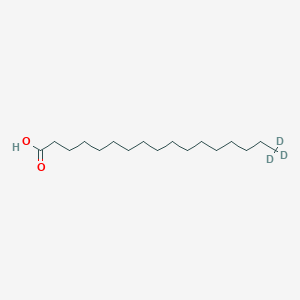

17,17,17-trideuterioheptadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMQGTRYUADPNZ-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is Heptadecanoic acid-d3 and its chemical properties

An In-depth Technical Guide to Heptadecanoic Acid-d3 for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterated form of heptadecanoic acid, an odd-chain saturated fatty acid with 17 carbon atoms.[1][2] The "-d3" designation signifies the replacement of three hydrogen atoms with deuterium atoms, typically at the terminal methyl group of the fatty acid chain.[1] This isotopic labeling makes this compound an invaluable tool in analytical chemistry, primarily serving as an internal standard for the precise quantification of its non-deuterated counterpart, heptadecanoic acid, in various biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][3] Heptadecanoic acid itself is found in sources like milk fat and is utilized as a biomarker for dairy fat consumption.[1]

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are nearly identical to those of the unlabeled heptadecanoic acid, which is crucial for its function as an internal standard.

| Property | Value | Source(s) |

| Chemical Name | heptadecanoic-17,17,17-d3 acid | [1][4] |

| Synonyms | C17:0-d3, FA 17:0-d3, Heptadecylic Acid-d3, Margaric Acid-d3 | [1][4] |

| CAS Number | 202528-95-8 | [1][3][4] |

| Molecular Formula | C₁₇H₃₁D₃O₂ | [1][4] |

| Molecular Weight | ~273.5 g/mol | [1][5] |

| Appearance | Solid | [1][4] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [1][4] |

| Storage Temperature | -20°C | [3] |

| Solubility | DMF: 25 mg/ml, DMSO: 10 mg/ml, Ethanol: 25 mg/ml | [1] |

Application in Analyte Quantification

This compound is predominantly used as an internal standard in quantitative mass spectrometry-based lipidomics.[2] The rationale for its use lies in its chemical similarity but mass difference to the endogenous analyte, heptadecanoic acid. Being chemically analogous, the deuterated standard experiences similar extraction efficiencies and ionization responses as the analyte during the analytical workflow. However, its increased mass allows the mass spectrometer to differentiate it from the endogenous heptadecanoic acid. By adding a known quantity of this compound to a sample at the initial stage of processing, any sample loss during preparation can be accounted for, leading to more accurate and precise quantification of the target analyte.[2]

Experimental Protocols

Lipid Extraction from Biological Samples

A crucial first step in the analysis of fatty acids from biological matrices is the extraction of lipids. While various methods exist, a common approach involves liquid-liquid extraction.

Protocol for Lipid Extraction from Plasma:

-

To a 10 µL plasma sample, add an appropriate volume of a solution containing this compound and other internal standards.[6]

-

For a single-phase extraction, add 100 µL of a 1:1 (v/v) 1-butanol:methanol mixture containing the internal standards.[6]

-

Vortex the mixture for 10 seconds, followed by sonication for 60 minutes in a sonic water bath at 20°C.[6]

-

Centrifuge the sample at 16,000 x g for 10 minutes at 20°C to pellet any precipitates.[6]

-

Transfer the supernatant containing the extracted lipids to a new vial for further processing or direct analysis.[6]

Note: The choice of extraction solvent can be tailored to the specific lipid classes of interest.[7]

Derivatization of Fatty Acids for GC-MS Analysis

For GC-MS analysis, fatty acids are often derivatized to increase their volatility.[8][9] A common derivatization technique is esterification to form fatty acid methyl esters (FAMEs).[8][9]

Protocol for Acid-Catalyzed Esterification:

-

Place the dried lipid extract into a screw-capped glass tube.

-

Add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-methanol).[8][9]

-

Tightly cap the tube and heat it at 60°C for 5-10 minutes.[9]

-

Cool the tube to room temperature.

-

Add 1 mL of water and 1 mL of hexane to the tube.[9]

-

Vortex the tube thoroughly for 1 minute to extract the FAMEs into the hexane layer.[9]

-

Allow the layers to separate and carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC-MS analysis.[9]

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 202528-95-8 | BroadPharm [broadpharm.com]

- 4. This compound - Cayman Chemical [bioscience.co.uk]

- 5. Heptadecanoic-17,17,17-D3 acid | C17H34O2 | CID 44256491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

Heptadecanoic acid-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Heptadecanoic acid-d3, a deuterated odd-chain saturated fatty acid. It is primarily utilized as an internal standard in mass spectrometry-based quantitative analyses. This document details its physicochemical properties, provides exemplary experimental protocols for its application, and discusses the metabolic context of its non-deuterated analogue, heptadecanoic acid.

Physicochemical Properties and Identification

This compound is a stable isotope-labeled version of heptadecanoic acid, with three deuterium atoms typically at the terminal methyl group (position 17). This isotopic labeling makes it an ideal internal standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, as it co-elutes with the endogenous analyte but is distinguishable by its higher mass.

| Property | Value | Citations |

| CAS Number | 202528-95-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₇H₃₁D₃O₂ | [2][3][4][6][7] |

| Molecular Weight | Approximately 273.5 g/mol | [2][8] |

| Synonyms | Heptadecanoic-17,17,17-d3 acid, C17:0-d3, FA 17:0-d3, Heptadecylic Acid-d3, Margaric Acid-d3 | [2][8] |

| Formulation | A solid | [2][3] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [2][3] |

| Storage Temperature | -20°C | [1][5] |

| Solubility | DMF: 25 mg/ml DMSO: 10 mg/ml Ethanol: 25 mg/ml DMF:PBS (pH 7.2) (1:1): 0.25 mg/ml | [2][9] |

| InChI Key | KEMQGTRYUADPNZ-FIBGUPNXSA-N | [2][9] |

Application as an Internal Standard in Quantitative Analysis

This compound is a critical tool for the accurate quantification of heptadecanoic acid and other fatty acids in complex biological matrices.[1][9] The stable isotope dilution method, which employs deuterated standards, is considered a gold standard in quantitative mass spectrometry.[8] This technique corrects for sample loss during extraction and variability in instrument response, thereby ensuring high precision and accuracy.[8][10]

Experimental Workflow for Fatty Acid Quantification

The general workflow for quantifying fatty acids using this compound as an internal standard involves several key steps from sample preparation to data analysis.

Detailed Methodologies

1. Sample Preparation and Lipid Extraction:

-

A known amount of this compound is added to the biological sample (e.g., plasma, tissue homogenate, or cell lysate) at the beginning of the sample preparation process.[8]

-

Total lipids are then extracted using established methods such as the Folch or Bligh-Dyer procedures, which typically use a chloroform/methanol solvent system.[8]

2. Saponification:

-

To analyze total fatty acids (both free and esterified), the lipid extract is subjected to saponification. This is achieved by hydrolysis with a base, such as potassium hydroxide in methanol, to release the fatty acids from triglycerides, phospholipids, and other complex lipids.[8]

-

The solution is then acidified to protonate the fatty acids, which can then be extracted into an organic solvent like hexane.[8]

3. Derivatization (Primarily for GC-MS):

-

For GC-MS analysis, the volatility of the fatty acids needs to be increased. This is accomplished by converting them into fatty acid methyl esters (FAMEs) or other derivatives like pentafluorobenzyl (PFB) esters.[10][11]

-

PFB bromide is often used for derivatization when high sensitivity is required, particularly with negative chemical ionization mass spectrometry.[10]

4. Instrumental Analysis:

-

LC-MS/MS: The extracted and, if necessary, derivatized fatty acids are separated using a reverse-phase C18 column.[7][8] The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the endogenous fatty acid and its deuterated internal standard.[7][8][12]

-

GC-MS: FAMEs or other derivatives are separated on a capillary column. The mass spectrometer detects the specific ions corresponding to the analyte and the internal standard.[11][13]

5. Quantification:

-

A calibration curve is generated using known concentrations of the non-labeled heptadecanoic acid standard with a fixed amount of the deuterated internal standard.

-

The concentration of the endogenous heptadecanoic acid in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.[8]

Biological and Metabolic Context of Heptadecanoic Acid

While this compound serves as an analytical tool, its non-deuterated counterpart, heptadecanoic acid (C17:0), is a naturally occurring odd-chain saturated fatty acid. Historically considered to be of low physiological significance, recent studies have highlighted its role as a biomarker and its association with various health outcomes.[1][6]

Heptadecanoic acid is found in dairy fat and is often used as a biomarker for dairy consumption.[9] The metabolism of odd-chain fatty acids like heptadecanoic acid differs from that of even-chain fatty acids.

Metabolism of Odd-Chain Fatty Acids

The beta-oxidation of odd-chain fatty acids proceeds similarly to that of even-chain fatty acids until the final three-carbon unit, propionyl-CoA, is produced.[14] Propionyl-CoA can then be converted to succinyl-CoA, which enters the citric acid cycle. There is also evidence for the endogenous production of odd-chain fatty acids through α-oxidation of even-chain fatty acids.[4][6]

Conclusion

This compound is an indispensable tool for researchers in lipidomics, clinical diagnostics, and drug development. Its use as an internal standard in mass spectrometry ensures the reliability and accuracy of fatty acid quantification. Understanding its application in conjunction with the biological significance of its non-deuterated form provides a powerful approach to investigating the role of odd-chain fatty acids in health and disease.

References

- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) i… [ouci.dntb.gov.ua]

- 3. Heptadecanoic-17,17,17-D3 acid | C17H34O2 | CID 44256491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [PDF] A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease | Semantic Scholar [semanticscholar.org]

- 5. This compound, 202528-95-8 | BroadPharm [broadpharm.com]

- 6. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development and Validation of a LC⁻MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lipidmaps.org [lipidmaps.org]

- 14. mdpi.com [mdpi.com]

Commercial Suppliers of Heptadecanoic Acid-d3 for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Heptadecanoic acid-d3, a deuterated form of margaric acid, serves as a critical internal standard in mass spectrometry-based lipidomics and metabolic research. Its chemical inertness and mass shift from its endogenous counterpart allow for precise quantification of heptadecanoic acid in complex biological matrices. This technical guide provides an in-depth overview of commercial suppliers, available formulations, and key experimental considerations for the procurement and application of this compound in a research setting.

Supplier and Product Comparison

For researchers planning to utilize this compound, a careful comparison of products from various suppliers is essential. The following table summarizes the quantitative data for this compound offerings from prominent commercial vendors to facilitate an informed purchasing decision.

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Sizes | Formulation | CAS Number |

| Cayman Chemical | 27870 | ≥99% (deuterated forms d1-d3)[1][2] | Information not specified | 1 mg, 5 mg, 10 mg | Solid[2] | 202528-95-8[1][2] |

| BroadPharm | BP-41071 | Information not specified | Information not specified | 25 mg, 50 mg, 100 mg | Information not specified | 202528-95-8[3] |

| Cambridge Isotope Laboratories, Inc. | DLM-1308-PK | 98% (Chemical Purity)[4] | 98% (atom % D) | Not specified | Solid | 202528-95-8[4] |

| LGC Standards | CDN-D-5255 | min 98% (Chemical Purity) | 99 atom % D[5] | 0.1 g, 0.25 g | Neat[5] | 202528-95-8[5] |

| BOC Sciences | BLP-011503 | 98% | 98% atom D[] | Not specified | White Solid[] | 202528-95-8[] |

Experimental Protocols

The successful application of this compound as an internal standard relies on robust experimental procedures for its preparation, use, and the validation of its purity. The following sections outline generalized methodologies based on common practices in the field.

Synthesis of Deuterated Heptadecanoic Acid

The synthesis of deuterated fatty acids like this compound typically involves multi-step chemical reactions. While specific proprietary methods may vary between suppliers, a general approach involves the introduction of deuterium atoms at a specific position, often the terminal methyl group, of a precursor molecule.

One common strategy involves the use of a deuterated starting material, such as deuterated methyl iodide (CD3I), which is then used in a coupling reaction with a suitable 16-carbon chain precursor. The resulting molecule is subsequently hydrolyzed to yield the final deuterated carboxylic acid.

Another approach is through H/D exchange reactions on the non-deuterated fatty acid using a catalyst like platinum on carbon (Pt/C) in the presence of a deuterium source such as heavy water (D2O) under high temperature and pressure.

Quality Control and Purity Assessment

The chemical and isotopic purity of this compound is paramount for its function as an internal standard. Suppliers typically employ a combination of analytical techniques to verify the quality of their products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for assessing both chemical purity and isotopic enrichment. The fatty acid is typically derivatized to a more volatile ester, such as a methyl or pentafluorobenzyl ester, before analysis. The gas chromatogram provides information on the chemical purity by separating the target compound from any impurities. The mass spectrum allows for the determination of the isotopic distribution and the confirmation of the molecular weight, verifying the incorporation of deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the chemical structure of the fatty acid. The absence or significant reduction of signals corresponding to the protons at the deuterated positions in the 1H NMR spectrum provides evidence of successful deuteration.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the chemical purity of the final product, particularly for non-volatile impurities.

Procurement and Research Workflow

The process of acquiring and utilizing this compound in a research project follows a logical progression from supplier selection to data analysis. The following diagram illustrates a typical workflow for researchers.

Caption: Workflow for procuring and using this compound.

Signaling Pathways and Logical Relationships

In the context of its application, this compound itself is not involved in signaling pathways. Its utility lies in its role as an inert tracer for the quantification of its non-deuterated analog, heptadecanoic acid. The logical relationship in its use is based on the principle of isotope dilution mass spectrometry.

Caption: Logic of isotope dilution mass spectrometry.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Cayman Chemical [bioscience.co.uk]

- 3. This compound, 202528-95-8 | BroadPharm [broadpharm.com]

- 4. Heptadecanoic acid (methyl-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. Heptadecanoic-17,17,17-d3 Acid | LGC Standards [lgcstandards.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Deuterated Fatty Acids as Internal Standards

This guide provides a comprehensive overview of the principles and applications of deuterated fatty acids as internal standards in quantitative analysis, particularly in the context of mass spectrometry.

Introduction: The Imperative for Accurate Quantification

Fatty acids are integral to a multitude of biological functions, serving as energy sources, structural components of cell membranes, and signaling molecules.[1] Consequently, their accurate quantification in biological matrices is crucial for advancing research in areas ranging from metabolic diseases to drug development.[1] Analytical variability during sample preparation and analysis, however, can compromise the reliability of these measurements. The use of internal standards is a fundamental strategy to mitigate such variability, and among these, deuterated fatty acids have emerged as a gold standard.[2]

An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all samples, including calibration standards and quality controls, before sample processing.[2] Its primary role is to compensate for variability that can occur during sample preparation, extraction, and analysis.[2]

Core Principle: Stable Isotope Dilution

The use of deuterated fatty acids as internal standards is based on the principle of stable isotope dilution (SID).[3] In this technique, a known quantity of a deuterated fatty acid is introduced into a sample at the earliest stage of preparation.[1] This "heavy" isotope-labeled standard is chemically and physically analogous to its endogenous, non-deuterated ("light") counterpart.[3] As a result, it experiences the same losses and variations throughout the entire analytical workflow, including extraction, derivatization, and instrumental analysis.[1][3]

By measuring the ratio of the endogenous analyte to the deuterated internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs during preparation.[1] The ideal stable isotope-labeled internal standard should co-elute with the compound to be quantified and have a sufficient mass increase to provide a signal outside the natural isotopic distribution of the analyte.[4]

Advantages of Deuterated Internal Standards:

-

High Accuracy and Precision : By correcting for variations in sample preparation and instrument response, deuterated standards significantly improve the accuracy and precision of quantitative measurements.[3][5]

-

Correction for Matrix Effects : In complex biological samples, matrix components can suppress or enhance the ionization of the analyte in the mass spectrometer. Since the deuterated standard is affected similarly, it effectively normalizes these matrix effects.[2]

-

Robustness : Methods employing deuterated internal standards are generally more robust and less susceptible to variations in experimental conditions, leading to higher throughput and fewer failed analytical runs.[2]

-

Regulatory Acceptance : Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly advocate for the use of stable isotope-labeled internal standards in bioanalytical method validation.[2][5]

Synthesis of Deuterated Fatty Acids

The availability of high-purity deuterated fatty acids is crucial for their application as internal standards. Several synthetic strategies are employed, with the goal of achieving high levels of deuterium incorporation at specific or all possible positions.

One common method involves the hydrothermal H/D exchange of saturated fatty acid precursors using D2O as the deuterium source and a metal catalyst such as Pt/C.[6] This approach can yield high levels of deuteration (e.g., >98%).[7] For unsaturated fatty acids like oleic acid, which are not amenable to direct deuteration, multi-step syntheses starting from deuterated saturated precursors are necessary.[6][8] For instance, deuterated oleic acid can be synthesized from deuterated azelaic acid and deuterated nonanoic acid.[8]

Another strategy involves the controlled tetradeuteration of straight-chain fatty acids at the α- and β-positions.[9] This method provides fatty acids with a specific number of deuterium atoms, which can be advantageous for certain mass spectrometric analyses.[9]

Experimental Protocols

The accurate quantification of fatty acids using deuterated internal standards typically involves a multi-step workflow. The following sections outline the key experimental procedures.

Sample Preparation and Lipid Extraction

The initial step involves the addition of a known amount of the deuterated internal standard to the biological sample (e.g., plasma, tissue, cells) at the beginning of the sample preparation process.[10]

Protocol for Lipid Extraction (Folch Method): [10]

-

Homogenization : Homogenize the biological sample in an appropriate buffer.[1] For plasma, it can be diluted with dPBS.[11] For cells, methanol can be used for lysis.[11]

-

Internal Standard Spiking : Add a known quantity of the deuterated fatty acid internal standard solution (e.g., in ethanol) to the homogenized sample.[10][11]

-

Solvent Extraction : Add a chloroform:methanol (2:1, v/v) mixture to the sample.[10]

-

Phase Separation : Vortex the mixture and centrifuge to separate the organic and aqueous layers.[10]

-

Lipid Collection : Collect the lower organic layer containing the lipids.[10]

-

Drying : Evaporate the solvent under a stream of nitrogen.[10]

Saponification (for Total Fatty Acid Analysis)

To analyze fatty acids that are esterified in complex lipids (e.g., triglycerides, phospholipids), a saponification step is required to release the free fatty acids.[1]

Protocol for Saponification: [1][11]

-

Reconstitution : Reconstitute the dried lipid extract in a methanolic potassium hydroxide (KOH) solution.[1]

-

Hydrolysis : Incubate the solution to hydrolyze the ester bonds. For total fatty acids, a 1N KOH solution can be used with incubation for 1 hour.[11]

-

Acidification : Neutralize the solution with hydrochloric acid (HCl) to a pH below 5.[1][11]

-

Extraction of Free Fatty Acids : Extract the free fatty acids from the acidified solution using a non-polar solvent like hexane or iso-octane.[1][11]

-

Drying : Evaporate the solvent under a stream of nitrogen.[1]

Derivatization

Derivatization is often employed to improve the chromatographic and mass spectrometric properties of fatty acids.[1] The choice of derivatizing agent depends on the analytical platform (GC-MS or LC-MS).

Protocol for Pentafluorobenzyl (PFB) Bromide Derivatization (for GC-MS): [3][11]

-

Reagent Addition : To the dried free fatty acids, add a solution of 1% pentafluorobenzyl bromide in acetonitrile and 1% diisopropylethylamine in acetonitrile.[11]

-

Incubation : Cap the tubes, vortex, and let them stand at room temperature for 20 minutes.[11]

-

Drying : Dry the samples under vacuum.[11]

-

Reconstitution : Reconstitute the derivatized fatty acids in a suitable solvent like iso-octane for GC-MS analysis.[11]

Protocol for Transesterification to Fatty Acid Methyl Esters (FAMEs) (for GC-MS): [10]

-

Reagent Addition : To the dried lipid extract, add a reagent such as 14% boron trifluoride in methanol.[10]

-

Heating : Heat the sample at 100°C for 30 minutes to convert fatty acids to their methyl esters.[10]

-

Extraction : After cooling, add water and an organic solvent (e.g., hexane) to extract the FAMEs.[10]

-

Drying and Reconstitution : Collect the organic layer, dry it under nitrogen, and reconstitute the FAMEs in a suitable solvent for GC-MS analysis.[10]

Instrumental Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): [1]

-

Chromatography : A reverse-phase C18 column is commonly used for the separation of derivatized fatty acids.[1]

-

Mobile Phase : A gradient of water and an organic solvent mixture (e.g., acetonitrile/isopropanol) is typically used. Additives like formic acid or ammonium acetate can be included to improve peak shape and ionization.[1]

-

Mass Spectrometry : A triple quadrupole mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique monitors specific precursor-to-product ion transitions for each fatty acid and its corresponding deuterated internal standard.[1]

Gas Chromatography-Mass Spectrometry (GC-MS): [3][10]

-

Gas Chromatograph (GC) : A capillary column with a suitable stationary phase (e.g., CP-Sil 88) is used for separation.[12]

-

Mass Spectrometry (MS) : The mass spectrometer can be operated in various modes, including selected ion monitoring (SIM) or full scan. For deuterated FAMEs, specific ions can be monitored for quantification.[12]

Quantification

The concentration of each fatty acid is determined by comparing the peak area of the analyte to the peak area of the deuterated internal standard.[10] A calibration curve is generated using a series of standards containing known concentrations of each fatty acid and a constant concentration of the internal standard.[10][11]

Data Presentation

The performance of analytical methods using deuterated internal standards is evaluated through various validation parameters. The following tables summarize typical performance data.

Table 1: Method Validation Parameters for Fatty Acid Analysis

| Parameter | Typical Value/Range | Reference |

| Linearity (r²) | > 0.999 | [13] |

| Limit of Detection (LOD) | 100 nM | [13] |

| Accuracy | > 90% | [13] |

| Precision (CV) | < 15% | [5][13] |

| Recovery | 83.6% - 109.6% | [14] |

Table 2: Comparison of Internal Standard Types

| Internal Standard Type | Description | Advantages | Disadvantages |

| Deuterated (SIL-IS) | A stable isotope-labeled version of the analyte where one or more hydrogen atoms are replaced by deuterium. | Co-elutes with the analyte, corrects for matrix effects, high accuracy and precision.[2] | Potential for isotopic effects, H/D exchange, and chromatographic shifts.[15] |

| ¹³C or ¹⁵N Labeled (SIL-IS) | A stable isotope-labeled version of the analyte with ¹³C or ¹⁵N incorporation. | Minimal isotopic effects, co-elutes with the analyte.[4][16] | Generally more expensive and complex to synthesize.[4] |

| Analog (Non-Isotopically Labeled) | A molecule with a similar chemical structure to the analyte but not isotopically labeled. | More readily available and less expensive than SIL-IS. | May not co-elute with the analyte, may not correct for matrix effects as effectively.[2][15] |

Mandatory Visualizations

Experimental Workflow for Fatty Acid Analysis

Caption: General workflow for quantitative fatty acid analysis using a deuterated internal standard.

Logical Relationship of Stable Isotope Dilution

Caption: Conceptual diagram illustrating the principle of stable isotope dilution for accurate quantification.

Potential Challenges and Considerations

While deuterated internal standards are highly effective, it is important to be aware of potential limitations:

-

Isotope Effect and Chromatographic Shift : The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, leading to a small difference in retention time between the deuterated standard and the native analyte during liquid chromatography.[15] This can be problematic if the analyte and internal standard experience different degrees of matrix effects.[15]

-

H/D Exchange : In some cases, deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix, leading to a decrease in the deuterated signal and an increase in the unlabeled analyte signal.[15][16]

-

Purity of the Standard : The isotopic purity of the deuterated internal standard is critical. Any presence of the unlabeled analyte in the standard will lead to an overestimation of the endogenous concentration.[14]

-

Cost and Availability : While generally less expensive than ¹³C or ¹⁵N-labeled standards, the synthesis of custom deuterated fatty acids can still be costly and time-consuming.[17][18]

Conclusion

Deuterated fatty acids are indispensable tools for the accurate and precise quantification of fatty acids in complex biological matrices. Their ability to mimic the behavior of their endogenous counterparts throughout the analytical process makes them superior internal standards for correcting analytical variability. By understanding the core principles of stable isotope dilution, implementing robust experimental protocols, and being mindful of potential challenges, researchers, scientists, and drug development professionals can leverage the power of deuterated internal standards to generate high-quality, reliable data that advances our understanding of the critical roles of fatty acids in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. benchchem.com [benchchem.com]

- 6. Documents download module [ec.europa.eu]

- 7. Synthesis of deuterated [D32 ]oleic acid and its phospholipid derivative [D64 ]dioleoyl-sn-glycero-3-phosphocholine. | Semantic Scholar [semanticscholar.org]

- 8. apo.ansto.gov.au [apo.ansto.gov.au]

- 9. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. lipidmaps.org [lipidmaps.org]

- 12. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Heptadecanoic Acid-d3 as a Biomarker for Dietary Fat Intake: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, has emerged as a significant biomarker for the intake of dairy fat. Its deuterated form, heptadecanoic acid-d3 (C17:0-d3), serves as an invaluable tool in the accurate quantification of C17:0 in biological samples and as a tracer for studying fatty acid metabolism. This technical guide provides a comprehensive overview of the role of C17:0-d3 in this context, detailing experimental protocols, presenting quantitative data, and visualizing relevant metabolic and signaling pathways.

The primary dietary sources of heptadecanoic acid are ruminant fats, particularly from dairy products.[1][2] Consequently, the concentration of C17:0 in blood and adipose tissue can reflect the consumption of these foods.[1][2] However, the existence of endogenous synthesis pathways for odd-chain fatty acids complicates the direct correlation between C17:0 levels and dietary intake, necessitating precise and reliable measurement techniques where C17:0-d3 plays a crucial role as an internal standard.[3]

Quantitative Data on Heptadecanoic Acid as a Biomarker

The following tables summarize quantitative data from various studies investigating the relationship between dairy fat intake and plasma C17:0 concentrations.

Table 1: Correlation between Plasma/Serum Heptadecanoic Acid (C17:0) and Dairy Fat Intake

| Population | Sample Size | Matrix | C17:0 Measurement | Correlation Coefficient (r) with Dairy Fat Intake | Reference |

| Children (4-13 years) | 114 | Serum | % of total fatty acids | 0.25 | [4] |

| Adolescents | 76 | Erythrocytes | % of total fatty acids | 0.25 | [5] |

| Children (8-17 years) | 237 | Plasma | µg/mL | Inverse correlation with liver fat (r = -0.162 for dairy fat intake) | [6] |

| Young Children (3-10 years) | 110 | Plasma Phospholipids | µg/mL | 0.39 (with total fat dairy products) | [7] |

| Adults (Food4Me study) | 1,180 | Dried Blood Spots | Relative abundance | Positive association with high-fat dairy | [8] |

| Mexican Adolescents | 311 | Plasma | % of total fatty acids | Weak correlations with dairy servings | [9] |

Table 2: Changes in Plasma/Erythrocyte Heptadecanoic Acid (C17:0) in Response to Dairy Intake Interventions

| Study Population | Intervention | Duration | Matrix | Change in C17:0 | Reference |

| Healthy Adolescents | Increased dairy servings (≥ 4 servings/day) | 12 months | Erythrocytes | +0.37 µg/ml | [10] |

| Adults | Diet with dairy products vs. no dairy | Not specified | Plasma | Significant increase | [11] |

Experimental Protocols

Accurate measurement of C17:0 in biological matrices is critical for its validation as a biomarker. The use of C17:0-d3 as an internal standard is a cornerstone of these analytical methods, compensating for sample loss during extraction and derivatization.

General Workflow for Fatty Acid Analysis using GC-MS

The following diagram illustrates a typical workflow for the analysis of fatty acids in biological samples.

Workflow for fatty acid analysis using C17:0-d3.

Detailed Methodologies

a) Sample Preparation and Lipid Extraction (Folch Method)

This protocol is adapted from established methods for total fatty acid analysis.[6][12]

-

Sample Collection: Collect blood samples in EDTA tubes and centrifuge to separate plasma. For tissue samples, obtain a small piece (e.g., 1 mg) and homogenize.

-

Internal Standard Spiking: To a known volume or weight of the sample (e.g., 50 µL of plasma), add a precise amount of this compound (C17:0-d3) in an organic solvent.

-

Extraction:

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

-

Vortex thoroughly to ensure complete mixing and precipitation of proteins.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge to separate the layers. The lower chloroform layer contains the lipids.

-

Carefully collect the lower chloroform layer.

-

Dry the lipid extract under a stream of nitrogen.

-

b) Derivatization to Fatty Acid Methyl Esters (FAMEs)

To make the fatty acids volatile for GC analysis, they are converted to their methyl esters.

-

Reagent: Use a suitable methylation agent such as 14% boron trifluoride (BF3) in methanol or methanolic HCl.

-

Reaction:

-

Add the BF3/methanol reagent to the dried lipid extract.

-

Incubate at a high temperature (e.g., 100°C) for a set time (e.g., 30-60 minutes) in a sealed vial.

-

Cool the reaction mixture.

-

-

Extraction of FAMEs:

-

Add water and an organic solvent like hexane to the cooled mixture.

-

Vortex and centrifuge to separate the phases.

-

The upper hexane layer containing the FAMEs is collected.

-

The hexane is evaporated, and the FAMEs are redissolved in a small volume of a suitable solvent for GC-MS injection.

-

c) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

Column: A capillary column suitable for FAME separation (e.g., a polar column like those with a polyethylene glycol stationary phase) is employed.

-

GC Conditions: The oven temperature is programmed to ramp up to separate the different FAMEs based on their boiling points and polarity.

-

MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode, and the instrument is set to monitor specific ions characteristic of C17:0 and C17:0-d3 for accurate quantification.

Protocol for In Vivo Fatty Acid Metabolism Studies using C17:0-d3 as a Tracer

Stable isotope tracers like C17:0-d3 can be used to study the kinetics of fatty acid absorption, transport, and metabolism in vivo.[13]

-

Tracer Administration: A known amount of C17:0-d3 is administered to the subject, either orally mixed with a meal to trace dietary fat absorption or intravenously to study plasma fatty acid kinetics.

-

Blood Sampling: Blood samples are collected at multiple time points after tracer administration.

-

Sample Analysis: Plasma lipids are extracted and analyzed by GC-MS or LC-MS/MS to measure the enrichment of C17:0-d3 in different lipid fractions (e.g., free fatty acids, triglycerides, phospholipids).

-

Kinetic Modeling: The time course of tracer enrichment is used to calculate kinetic parameters such as the rate of appearance of dietary fatty acids in the plasma, their clearance rate, and their incorporation into various lipid pools.

Signaling and Metabolic Pathways

While C17:0 is primarily considered a biomarker, emerging evidence suggests that odd-chain fatty acids may have biological activities.

Metabolism of Heptadecanoic Acid

The metabolism of odd-chain fatty acids like heptadecanoic acid differs from that of even-chain fatty acids.

Metabolism of heptadecanoic acid.

The beta-oxidation of heptadecanoic acid yields multiple molecules of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the citric acid cycle, a process that requires vitamin B12.[14]

General Fatty Acid Signaling Pathways

Long-chain fatty acids, including potentially C17:0, can act as signaling molecules by activating specific receptors.

General fatty acid signaling pathways.

Fatty acids can bind to cell surface receptors like Free Fatty Acid Receptors (FFARs) and CD36, initiating downstream signaling cascades such as the MAPK and NF-κB pathways.[11][15][16] They can also enter the cell and activate nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which regulate the expression of genes involved in inflammation and metabolism.[8]

Conclusion

This compound is an essential tool for researchers, scientists, and drug development professionals working on dietary fat intake and its metabolic consequences. Its use as an internal standard ensures the accuracy of C17:0 quantification, a key biomarker for dairy fat consumption. Furthermore, as a stable isotope tracer, C17:0-d3 enables detailed in vivo studies of fatty acid metabolism. The provided experimental protocols and data offer a solid foundation for incorporating this valuable biomarker into research and development programs. Understanding the metabolic fate and potential signaling roles of heptadecanoic acid will be crucial in elucidating the complex relationship between dietary fats and human health.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Distinct roles of specific fatty acids in cellular processes: implications for interpreting and reporting experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

- 6. Dairy Fat Intake, Plasma C15:0 and Plasma Iso-C17:0 are inversely associated with Liver Fat in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plasma phospholipid pentadecanoic acid, EPA, and DHA, and the frequency of dairy and fish product intake in young children [foodandnutritionresearch.net]

- 8. Signalling pathways controlling fatty acid desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. metsol.com [metsol.com]

- 10. Evaluation of plasma and erythrocyte fatty acids C15:0, t-C16:1n-7 and C17:0 as biomarkers of dairy fat consumption in adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Fatty Acid Signaling Mechanisms in Neural Cells: Fatty Acid Receptors [frontiersin.org]

- 12. ovid.com [ovid.com]

- 13. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. annualreviews.org [annualreviews.org]

- 16. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Heptadecanoic acid-d3: Physical State and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Heptadecanoic acid-d3, with a particular focus on its physical state and solubility. This information is critical for its application in research and development, particularly in its role as an internal standard for mass spectrometry-based quantification of heptadecanoic acid. For comparative purposes, data for the non-deuterated form, Heptadecanoic acid, is also included.

Physicochemical Properties

This compound, a deuterated version of the odd-chain saturated fatty acid, is primarily utilized as an internal standard in quantitative analyses. Its physical properties are nearly identical to its non-deuterated counterpart, Heptadecanoic acid, also known as margaric acid.

Physical State

At ambient temperature, both this compound and Heptadecanoic acid exist as a white, crystalline solid.[1][2][3][4][5][6] This solid nature necessitates dissolution in an appropriate solvent prior to its use in experimental settings.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and Heptadecanoic acid.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₁D₃O₂ | [5][6] |

| Molecular Weight | 273.5 g/mol | [5][7] |

| Physical State | Solid | [4][5][6] |

| Appearance | White Solid | [4] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [5][6] |

| Storage Temperature | -20°C | [8] |

Table 2: Physical and Chemical Properties of Heptadecanoic acid

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₄O₂ | [1][9][10] |

| Molecular Weight | 270.45 g/mol | [2][9] |

| Physical State | Crystalline Solid | [1][3] |

| Appearance | White, crystalline solid | [3] |

| Melting Point | 59 - 61 °C | [2][9] |

| 61.3 °C | [11][12] | |

| Boiling Point | 227 °C at 100 mmHg | [9] |

Table 3: Solubility Data

| Solvent | This compound | Heptadecanoic acid | Reference |

| Chloroform | Slightly Soluble | - | [4] |

| Methanol | Slightly Soluble | - | [4] |

| Ethanol | 25 mg/mL | ~25 mg/mL | [1][5][10] |

| Dimethylformamide (DMF) | 25 mg/mL | ~25 mg/mL | [1][5][10] |

| Dimethyl sulfoxide (DMSO) | 10 mg/mL | ~10 mg/mL | [1][5][10] |

| DMF:PBS (pH 7.2) (1:1) | 0.25 mg/mL | ~0.25 mg/mL | [1][5][10] |

| Water | - | Practically Insoluble | [2][3][13] |

| Ether | - | Soluble | [2] |

| Alcohol | - | Slightly Soluble | [2] |

Experimental Protocols

Detailed methodologies for key experiments involving the determination of physical state and the application of this compound are provided below.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid like Heptadecanoic acid provides a sharp indication of its purity.

Objective: To determine the melting point range of a solid sample.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of Heptadecanoic acid

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of the crystalline Heptadecanoic acid into a mortar and gently grind it into a fine powder. This ensures uniform packing and heat transfer.

-

Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the bottom, sealed end. The packed sample height should be approximately 2-3 mm.[11]

-

Initial Rapid Determination (Optional but Recommended): Place the packed capillary tube into the heating block of the melting point apparatus. Heat the sample at a rapid rate (e.g., 10-20 °C/min) to get an approximate melting range.[5] This helps in setting the parameters for a more accurate measurement.

-

Accurate Melting Point Determination: Allow the apparatus to cool down to at least 20°C below the approximate melting point. Insert a new packed capillary tube. Set the heating rate to a slow and steady ramp, typically 1-2 °C per minute, starting about 10-15°C below the expected melting point.[2][4]

-

Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[2] For a pure compound, this range should be narrow, typically 0.5-1.0°C.[2]

-

Repeatability: For accuracy, perform at least two careful determinations until consistent values are obtained.[2]

Protocol for Quantification of Heptadecanoic Acid using this compound as an Internal Standard by GC-MS

This compound is an ideal internal standard for the quantification of Heptadecanoic acid in biological samples due to its similar chemical and physical properties, and its distinct mass difference.

Objective: To accurately quantify the concentration of Heptadecanoic acid in a biological matrix (e.g., plasma, tissue homogenate).

Materials:

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

This compound internal standard solution of known concentration

-

Heptadecanoic acid for calibration curve standards

-

Biological sample (e.g., plasma)

-

Solvents for extraction (e.g., chloroform:methanol 2:1, v/v)

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

-

Vials, pipettes, centrifuge, and evaporator (e.g., nitrogen stream or SpeedVac)

Procedure:

-

Sample Preparation and Spiking:

-

Thaw the biological sample (e.g., 100 µL of serum) at room temperature.[9]

-

To a clean glass tube, add the biological sample.

-

Precisely add a known amount of the this compound internal standard solution (e.g., 10 µL of a 1 mg/mL solution).[9] It is crucial to add the internal standard at the very beginning of the sample preparation to account for any loss during the extraction and derivatization steps.

-

-

Lipid Extraction (Folch Method):

-

Add 1 mL of a chloroform:methanol (2:1, v/v) solution to the sample.[9]

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction of lipids.[9]

-

Centrifuge the sample at approximately 2400 x g for 5 minutes to separate the layers.[9]

-

Carefully collect the lower organic layer containing the lipids using a glass pipette and transfer it to a new clean tube.

-

Repeat the extraction process on the remaining aqueous layer with another portion of the chloroform:methanol solution to maximize recovery.

-

Combine the organic extracts.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the combined organic extracts under a gentle stream of nitrogen or using a centrifugal vacuum evaporator until complete dryness.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add a derivatization agent to convert the fatty acids into their more volatile methyl ester forms, which are suitable for GC analysis. A common method is to add a solution of methanolic HCl or BF₃-methanol and heat at a specific temperature (e.g., 60-100°C) for a set time.

-

Alternatively, for silylation, add a reagent like BSTFA with 1% TMCS and heat.

-

-

Sample Reconstitution and GC-MS Analysis:

-

After the derivatization reaction is complete, evaporate the reagent and reconstitute the sample in a suitable volatile solvent for GC injection, such as hexane or isooctane.

-

Transfer the final sample to a GC vial.

-

Inject 1 µL of the sample into the GC-MS system.[9]

-

The GC will separate the FAMEs based on their boiling points and retention times. The mass spectrometer will then detect and quantify the specific ions corresponding to Heptadecanoic acid methyl ester and this compound methyl ester.

-

-

Data Analysis:

-

Prepare a calibration curve by analyzing a series of standard solutions containing known concentrations of Heptadecanoic acid and a constant concentration of this compound.

-

For each standard and sample, determine the peak area ratio of the analyte (Heptadecanoic acid) to the internal standard (this compound).

-

Plot the peak area ratio against the concentration of the Heptadecanoic acid standards to generate a calibration curve.

-

Using the peak area ratio from the unknown sample, determine the concentration of Heptadecanoic acid in the original biological sample by interpolating from the calibration curve.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Heptadecanoic acid in a biological sample using this compound as an internal standard, as detailed in the protocol above.

Caption: Workflow for Fatty Acid Quantification using an Internal Standard.

This guide provides essential technical information and detailed protocols for researchers and professionals working with this compound. Adherence to these methodologies will ensure accurate and reproducible results in a laboratory setting.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. lipidmaps.org [lipidmaps.org]

- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. lipidmaps.org [lipidmaps.org]

- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chm.uri.edu [chm.uri.edu]

- 11. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uoguelph.ca [uoguelph.ca]

- 13. mt.com [mt.com]

Methodological & Application

Application Note: Quantitative Analysis of Fatty Acids in Biological Samples by GC-MS Using Heptadecanoic Acid-d3

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of fatty acids in biological samples using gas chromatography-mass spectrometry (GC-MS). The protocol utilizes heptadecanoic acid-d3 as an internal standard to ensure high accuracy and precision. The method involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS. This approach is suitable for researchers, scientists, and drug development professionals requiring reliable fatty acid quantification from various biological matrices such as plasma, tissues, and cell cultures.

Introduction

Fatty acids are carboxylic acids with long aliphatic chains, playing crucial roles in energy storage, cell membrane structure, and signaling pathways. Accurate measurement of fatty acid profiles is essential for understanding metabolic diseases, nutritional status, and the efficacy of therapeutic interventions. Gas chromatography-mass spectrometry is a powerful technique for the separation and quantification of fatty acids.[1] However, due to their low volatility, fatty acids require a derivatization step to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs).[1]

To correct for variations during sample preparation and instrumental analysis, the use of a stable isotope-labeled internal standard is critical.[1][2] this compound, a deuterated analog of a non-endogenous fatty acid, serves as an excellent internal standard for this purpose. This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of fatty acids from biological samples using this compound for accurate quantification.

Experimental Workflow

The overall experimental workflow for the analysis of fatty acids is depicted below.

Caption: Workflow for Fatty Acid Analysis using a Deuterated Internal Standard.

Materials and Reagents

-

This compound (Internal Standard)

-

Fatty acid standards (for calibration curve)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

14% Boron trifluoride (BF3) in methanol

-

Hexane

-

Anhydrous sodium sulfate

-

Screw-capped glass tubes

Protocols

Sample Preparation and Lipid Extraction

This protocol is a generalized procedure and may require optimization based on the specific sample matrix.

-

To a known amount of sample (e.g., 100 µL of plasma or 10 mg of homogenized tissue) in a screw-capped glass tube, add a precise amount of this compound solution.[1]

-

Vortex the mixture vigorously for 1 minute.[1]

-

Add 0.5 mL of 0.9% NaCl solution and vortex for an additional 30 seconds.[1]

-

Centrifuge at 2000 x g for 5 minutes to facilitate phase separation.[1]

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.[1][3]

-

Dry the extracted lipids under a gentle stream of nitrogen.[3]

Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

To the dried lipid extract, add 1 mL of 14% BF3 in methanol.[3]

-

Tightly cap the tube and heat at 100°C for 30 minutes.[3]

-

After cooling to room temperature, add 1 mL of water and 1 mL of hexane to extract the FAMEs.[3]

-

Vortex thoroughly and centrifuge at 1000 x g for 5 minutes.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Transfer the dried extract to a GC vial for analysis.

GC-MS Analysis

The following are typical GC-MS parameters for FAME analysis. These may require optimization for your specific instrument and application.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | Polar capillary column (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm) |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Oven Temperature Program | Initial: 100°C, hold for 2 minRamp 1: 10°C/min to 180°CRamp 2: 5°C/min to 250°C, hold for 5 min |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

Data Analysis and Quantification

The concentration of each fatty acid is determined by creating a calibration curve.[1] A series of standard solutions containing known concentrations of the target fatty acids and a constant concentration of the this compound internal standard are analyzed. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.[1]

Example Calibration Data

| Analyte Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 15,234 | 305,123 | 0.050 |

| 5 | 76,890 | 304,567 | 0.252 |

| 10 | 153,456 | 305,890 | 0.502 |

| 25 | 382,112 | 304,987 | 1.253 |

| 50 | 765,987 | 305,345 | 2.508 |

Selected Ion Monitoring (SIM) Parameters

For enhanced sensitivity, SIM mode is recommended. The following table provides example quantifier and qualifier ions for common fatty acid methyl esters and the internal standard.

| Fatty Acid Methyl Ester | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Palmitate (C16:0) | 270.2 | 74, 87 |

| Stearate (C18:0) | 298.3 | 74, 87 |

| Oleate (C18:1) | 296.3 | 55, 74 |

| Linoleate (C18:2) | 294.3 | 67, 79 |

| Heptadecanoate-d3 (IS) | 288.3 | 77, 90 |

Signaling Pathway Context

The quantification of specific fatty acids can provide insights into various cellular signaling pathways. For instance, alterations in the levels of polyunsaturated fatty acids like arachidonic acid can impact inflammatory pathways through the production of eicosanoids.

Caption: Arachidonic Acid Cascade in Inflammation.

Conclusion

The described GC-MS method using this compound as an internal standard provides a reliable and accurate platform for the quantification of fatty acids in diverse biological samples. The detailed protocol for sample preparation, derivatization, and instrumental analysis, coupled with a robust quantification strategy, ensures high-quality data for researchers in various scientific disciplines.

References

Quantitative Analysis of Fatty Acids Using LC-MS/MS with a Heptadecanoic Acid-d3 Internal Standard

Application Note and Protocol

This document provides a detailed protocol for the quantitative analysis of free fatty acids in biological matrices, such as plasma, using a stable isotope-labeled internal standard, Heptadecanoic acid-d3, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and professionals in drug development and lipidomics who require accurate and precise quantification of fatty acids.

Principle

The accurate quantification of fatty acids is crucial for understanding their role in various physiological and pathological processes.[1] This protocol employs the stable isotope dilution technique, a robust method for quantitative analysis. A known amount of a deuterated internal standard, this compound (C17:0-d3), is introduced to the sample at the beginning of the preparation process.[1] This internal standard is chemically and physically similar to the endogenous fatty acids being analyzed, allowing it to account for variations in sample extraction, handling, and instrument response.[2] Quantification is achieved by measuring the ratio of the signal from the endogenous fatty acid to the signal from the deuterated internal standard.[1] The analysis is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity for targeted quantification.[3]

Experimental Workflow

The overall experimental workflow for the quantitative analysis of fatty acids using this compound as an internal standard is depicted below.

Materials and Reagents

-

Solvents: HPLC-grade methanol, chloroform, isopropanol, n-heptane, acetonitrile, and water.

-

Reagents: this compound, fatty acid standards for calibration curve, ammonium acetate, formic acid, and phosphoric acid.

-

Biological Matrix: e.g., Human Plasma (EDTA).

Experimental Protocols

Standard and Sample Preparation

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the target fatty acids into a surrogate matrix (e.g., stripped plasma or a buffer solution). Add a fixed amount of the this compound internal standard to each calibration level.

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the this compound internal standard working solution.

-

Perform lipid extraction using a modified Dole's method:

-

Add 2 mL of a mixture of isopropanol/n-heptane/2M phosphoric acid (40:10:1, v/v/v).

-

Vortex for 1 minute.

-

Add 1 mL of n-heptane and 1 mL of water.

-

Vortex for 1 minute.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% acetonitrile with 0.5 mM ammonium acetate).

-

LC-MS/MS Analysis

The chromatographic separation of fatty acids is typically performed on a reversed-phase C18 column. The mass spectrometer is operated in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for targeted quantification.

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.7 µm particle size) |

| Mobile Phase A | Water with 0.5 mM ammonium acetate or 0.1% formic acid |

| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.5 mM ammonium acetate or 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Gradient | A typical gradient starts at a lower percentage of Mobile Phase B, ramps up to a high percentage, holds, and then re-equilibrates.[4] |

| Injection Volume | 5-10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Interface Temperature | 300 °C |

| Desolvation Line Temp | 250 °C |

| Heat Block Temp | 400 °C |

| Interface Voltage | 3.0 - 4.5 kV |

| Nebulizing Gas Flow | 3 L/min (Nitrogen) |

| Drying Gas Flow | 10 L/min (Nitrogen) |

Table 1: Representative LC-MS/MS Parameters

MRM Transitions and Collision Energies

The selection of appropriate MRM transitions (precursor ion to product ion) and the optimization of collision energies are critical for the sensitivity and specificity of the assay. For underivatized fatty acids in negative ion mode, the deprotonated molecule [M-H]⁻ is selected as the precursor ion.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound (IS) | 272.3 | 272.3 | 10-15 |

| Palmitic acid (C16:0) | 255.2 | 255.2 | 10-15 |

| Stearic acid (C18:0) | 283.3 | 283.3 | 10-15 |

| Oleic acid (C18:1) | 281.2 | 281.2 | 10-15 |

| Linoleic acid (C18:2) | 279.2 | 279.2 | 10-15 |

| Arachidonic acid (C20:4) | 303.2 | 303.2 | 10-15 |

Table 2: Exemplary MRM Transitions and Collision Energies. Note: For saturated fatty acids, fragmentation can be limited, and monitoring the precursor ion as the product ion is a common practice. Optimal collision energies should be determined empirically on the specific instrument used.

Data Presentation and Quantification

The concentration of each fatty acid in the samples is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte in the calibration standards. A linear regression analysis is then used to determine the concentration of the fatty acid in the unknown samples.

| Fatty Acid | Retention Time (min) | Limit of Quantification (LOQ) (µM) | Linear Range (µM) | R² |

| Palmitic acid | 6.5 | 0.5 | 0.5 - 100 | >0.99 |

| Stearic acid | 7.2 | 0.5 | 0.5 - 100 | >0.99 |

| Oleic acid | 6.8 | 0.2 | 0.2 - 100 | >0.99 |

| Linoleic acid | 6.3 | 0.2 | 0.2 - 100 | >0.99 |

| Arachidonic acid | 5.9 | 0.1 | 0.1 - 50 | >0.99 |

Table 3: Representative Quantitative Performance Data. Note: The values presented are illustrative and will vary depending on the specific instrumentation and experimental conditions.

Signaling Pathway Context

Fatty acids are not only crucial for energy storage and membrane structure but are also precursors to a variety of signaling molecules. For instance, arachidonic acid is a key player in the eicosanoid signaling pathway, leading to the production of prostaglandins, thromboxanes, and leukotrienes, which are involved in inflammation and immunity.

Conclusion

This application note provides a detailed and robust protocol for the quantitative analysis of free fatty acids in biological samples using LC-MS/MS with this compound as an internal standard. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results by correcting for analytical variability.[2] The described method, from sample preparation to data analysis, offers a reliable workflow for researchers in various fields, including drug development, clinical research, and fundamental biology, to investigate the roles of fatty acids in health and disease.

References

- 1. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Development and Validation of a LC⁻MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Derivatization of Heptadecanoic Acid-d3 for Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanoic acid-d3 (C17:0-d3) is a stable isotope-labeled saturated fatty acid commonly employed as an internal standard for the quantitative analysis of free fatty acids in various biological and pharmaceutical matrices. Its use is critical for correcting sample loss during preparation and for variations in instrument response, thereby ensuring accurate and reproducible data. Gas chromatography (GC) is a powerful technique for the separation and quantification of fatty acids. However, due to their low volatility and polar nature, fatty acids require derivatization prior to GC analysis to convert them into more volatile and less polar derivatives. This application note provides detailed protocols for the two most common derivatization methods for this compound and other fatty acids: esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters.

Derivatization Methods Overview

The choice of derivatization method depends on the specific requirements of the analysis, including the sample matrix, the presence of other functional groups, and the desired sensitivity.

-

Esterification (specifically, Methylation): This is the most common method for fatty acid analysis. It involves the conversion of the carboxylic acid group to a methyl ester. This process neutralizes the polar carboxyl group, allowing for separation based on boiling point, degree of unsaturation, and molecular geometry.[1] A widely used reagent for this purpose is Boron Trifluoride-Methanol (BF3-Methanol).

-

Silylation: This method replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group. Silylation is a versatile technique that can also derivatize other functional groups like hydroxyl and amine groups.[2] A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like Trimethylchlorosilane (TMCS).

Quantitative Data Summary

The following tables summarize the quantitative performance of the two primary derivatization methods discussed in this note. It is important to note that recovery and detection limits can vary depending on the specific fatty acid, the complexity of the sample matrix, and the instrumentation used.

Table 1: Comparison of Derivatization Methods for Fatty Acid Analysis

| Parameter | Acid-Catalyzed Esterification (BF₃-Methanol) | Silylation (BSTFA) |

| Primary Reagent | 12-14% Boron Trifluoride in Methanol | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS |

| Typical Sample Size | 1-50 mg | ~100 µL of 1 mg/mL solution |

| Reaction Temperature | 60-100°C | 60°C |

| Reaction Time | 5-60 minutes | 60 minutes |

| Extraction Solvent | Hexane or Heptane | Dichloromethane (optional dilution) |

| Key Advantage | Robust for both free fatty acids and glycerolipids.[1] | Derivatizes multiple functional groups.[1] |

| Key Disadvantage | Potentially harsh conditions can degrade some polyunsaturated fatty acids. | Highly sensitive to moisture.[1] |

Table 2: Reported Quantitative Performance Data for Fatty Acid Derivatization

| Derivatization Method | Analyte/Matrix | Recovery (%) | Limit of Detection (LOD) / Limit of Quantification (LOQ) |

| Silylation (BSTFA-TMCS) | Free Fatty Acids in Rabbit Plasma | 82 - 111% | Not specified |

| Esterification (in situ with CD3OD) | Fatty Acids in Water | Not specified | LOD: 1–30 µg/L |

| Esterification (in situ with CD3OD) | Fatty Acid Methyl Esters in Water | Not specified | LOD: 0.003–0.72 µg/L |

| Esterification (BF3-Methanol) | Fatty Acids in various matrices | Good recoveries, close to 100% | LOD: 3 to 6 μg kg⁻¹ |

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This protocol describes the formation of fatty acid methyl esters (FAMEs) using BF₃-Methanol, a robust and widely used method.

Materials:

-

This compound standard solution

-

Sample containing fatty acids

-

Boron Trifluoride-Methanol solution (12-14% w/v)

-

Hexane or Heptane (GC grade)

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Screw-cap glass reaction vials with PTFE-lined septa

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: Accurately weigh or measure the sample containing fatty acids (e.g., 1-25 mg of lipid extract) into a screw-cap reaction vial. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.

-

Reagent Addition: Add 2 mL of BF₃-Methanol solution to the vial.

-

Reaction: Tightly cap the vial and heat at 60-100°C for 5-10 minutes.[3] The optimal time and temperature may need to be determined empirically for specific sample types.

-

Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane.

-

Vortex vigorously for 1 minute to ensure thorough mixing and extraction of the FAMEs into the hexane layer.

-

Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the phases.

-

Sample Collection: Carefully transfer the upper organic (hexane) layer containing the FAMEs to a clean vial. To ensure the removal of any residual water, the hexane layer can be passed through a small column containing anhydrous sodium sulfate.

-

Analysis: The FAMEs are now ready for injection into the GC-MS system.

Protocol 2: Silylation using BSTFA

This protocol details the formation of trimethylsilyl (TMS) esters of fatty acids using BSTFA. This method is particularly useful when other functional groups in the sample also need to be derivatized.

Materials:

-

This compound standard solution

-

Sample containing fatty acids (must be dry)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous solvent (e.g., acetonitrile, pyridine, or dichloromethane)

-

Screw-cap glass reaction vials with PTFE-lined septa

-

Heating block or water bath

-

Vortex mixer

Procedure:

-

Sample Preparation: Place the dried sample (e.g., from a lipid extract) into a reaction vial. This method is highly sensitive to moisture, so ensuring the sample is completely dry is critical.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample and evaporate to dryness.

-

Reconstitution: Dissolve the dried sample and internal standard in a small volume of anhydrous solvent (e.g., 100 µL of acetonitrile).

-

Reagent Addition: Add a molar excess of the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) to the vial.[2]

-

Reaction: Tightly cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1]

-

Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS. If necessary, the sample can be diluted with an anhydrous solvent prior to analysis.

Visualizations

Experimental Workflow for Derivatization